Orthogonal Reactivity in Cross-Coupling: Regioselectivity of 6-Chloro-2-iodopurine Riboside vs. 2,6-Dichloropurine Riboside in Stille Couplings
In palladium‑catalyzed Stille cross‑coupling reactions, 6‑chloro‑2‑iodopurine riboside exhibits orthogonal reactivity that is opposite to that of 2,6‑dichloropurine riboside. While 2,6‑dichloropurine riboside reacts selectively at the 6‑position, 6‑chloro‑2‑iodopurine riboside undergoes exclusive coupling at the 2‑position due to the superior leaving group ability of iodine [1].
| Evidence Dimension | Regioselectivity in Stille cross-coupling |
|---|---|
| Target Compound Data | Exclusive coupling at the 2-position |
| Comparator Or Baseline | 2,6-Dichloropurine riboside |
| Quantified Difference | Target: 2-position coupling; Comparator: 6-position coupling |
| Conditions | N‑benzylated purine derivatives; palladium catalyst in Stille coupling with organotin reagents |
Why This Matters
This orthogonal reactivity enables sequential, site‑specific functionalization of the purine scaffold, a capability that is essential for constructing complex nucleoside libraries and cannot be achieved with the symmetrically chlorinated analog.
- [1] Gundersen, L. L., et al. Regiochemistry in Stille couplings of 2,6-dihalopurines. Tetrahedron Letters 1996, 37 (27), 4671-4674. View Source
